molecular formula C7H10Cl2N2 B597783 (6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride CAS No. 1257535-38-8

(6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride

Cat. No.: B597783
CAS No.: 1257535-38-8
M. Wt: 193.071
InChI Key: HTWXRZWFXUXHLE-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-3-yl)methanamine hydrochloride is a pyridine derivative with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.08 g/mol . It is registered under CAS number 1257535-38-8 and is typically available at 95% purity . The compound features a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a methanamine group at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-7(8)10-4-6(5)3-9;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWXRZWFXUXHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694176
Record name 1-(6-Chloro-4-methylpyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-38-8
Record name 3-Pyridinemethanamine, 6-chloro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-4-methylpyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a methanamine group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

The structural and functional properties of (6-Chloro-4-methylpyridin-3-yl)methanamine hydrochloride can be contextualized by comparing it to analogous methanamine hydrochlorides and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Pyridine Backbone
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring CAS Number Key Properties
This compound C₇H₁₀Cl₂N₂ 193.08 6-Cl, 4-CH₃, 3-CH₂NH₂·HCl 1257535-38-8 High purity (95%), stable hydrochloride salt
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₇ClN₂·2HCl 215.50 6-Cl, 2-CH₂NH₂·2HCl 1557921-62-6 Dihydrochloride form; enhanced solubility in polar solvents
(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride C₇H₇ClF₃N₂ 234.60 4-CF₃, 3-CH₂NH₂·HCl 1185138-23-0 Trifluoromethyl group increases lipophilicity and metabolic stability

Key Observations :

  • Substituent Position : The 6-chloro-4-methyl substitution in the main compound contrasts with the 6-chloro-2-amine in the dihydrochloride analogue , which may alter binding affinity in receptor-targeted applications.
  • Salt Form: The dihydrochloride form () likely offers higher aqueous solubility than the monohydrochloride form of the main compound .
Heterocyclic Analogues with Varied Scaffolds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Substituents CAS Number Key Properties
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole 4-Cl-C₆H₄, 4-CH₂NH₂·HCl 690632-35-0 High melting point (268°C), thermally stable
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride C₁₁H₁₁Cl₂N₃ 262.13 Pyrimidine 4-Cl, 6-C₆H₅, 2-CH₂NH₂·HCl 1247741-04-3 Pyrimidine core enables π-π stacking in drug design

Key Observations :

  • Heterocycle Impact : Thiazole derivatives () exhibit higher thermal stability (mp 268°C) compared to pyridine/pyrimidine analogues, making them suitable for high-temperature reactions .
  • Pharmacophore Diversity : The pyrimidine scaffold () provides two nitrogen atoms, enhancing hydrogen-bonding capabilities versus the single nitrogen in pyridine .
Aromatic Methanamine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Group Substituents CAS Number Synthesis Yield
p-Tolylmethanamine hydrochloride C₈H₁₁ClN 156.63 p-Tolyl 4-CH₃-C₆H₄-CH₂NH₂·HCl Not specified 75%
(4-Methoxyphenyl)methanamine hydrochloride C₈H₁₁ClNO 172.63 4-Methoxy-C₆H₄ 4-OCH₃-C₆H₄-CH₂NH₂·HCl Not specified 84%

Key Observations :

  • Synthetic Accessibility : Methoxy-substituted derivatives () achieve higher yields (84%) than methyl-substituted analogues (75%), likely due to electronic effects facilitating reduction .

Biological Activity

(6-Chloro-4-methylpyridin-3-YL)methanamine hydrochloride, with the molecular formula C7H10ClN2, is a pyridine derivative that exhibits significant biological activity. This compound's unique structure, featuring both a chlorine atom and a methanamine group, contributes to its potential applications in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves chlorination of 4-methylpyridine followed by the introduction of a methanamine group. Common chlorinating agents include thionyl chloride and phosphorus pentachloride, often used under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with various enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as signal transduction and metabolic regulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been assessed for cytotoxicity in various cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating its potential as an anticancer agent:

Cell Line IC50 (µM)
HeLa14.31
MCF-78.55
A5497.01

These results underscore the compound's promise in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyridine derivatives, including this compound. It was found to be particularly effective against E. coli, with an MIC significantly lower than many standard antibiotics, suggesting its utility in treating resistant strains .
  • Cytotoxicity in Cancer Research : In a recent investigation into novel anticancer compounds, this pyridine derivative showed promising results against multiple cancer cell lines, demonstrating mechanisms that induce apoptosis without significant toxicity to normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound Key Features Biological Activity
(6-Methylpyridin-3-yl)methanamineLacks chlorine; methyl substitutionModerate antibacterial activity
(6-Chloropyridin-2-yl)methanamine HClDifferent position of chlorine; enhanced solubilityAntifungal properties

The presence of both a chlorine atom and a methanamine group on the pyridine ring in this compound imparts distinct reactivity and biological properties compared to these related compounds.

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